![molecular formula C6H5ClN4O B1530253 {7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol CAS No. 1183462-18-1](/img/structure/B1530253.png)

{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol

Descripción general

Descripción

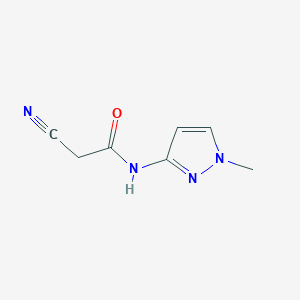

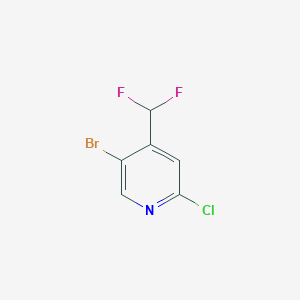

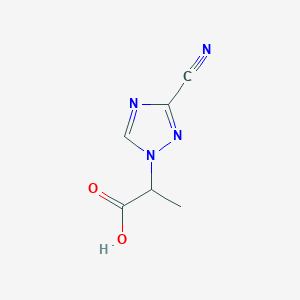

“{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol” is a chemical compound that belongs to the class of triazolopyrimidines . It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of triazolopyrimidines involves several steps. One common method involves the Dimroth rearrangement, which is an isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .

Molecular Structure Analysis

The molecular structure of “{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol” is characterized by a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . The compound also contains a chlorine atom at the 7-position of the triazolopyrimidine ring .

Chemical Reactions Analysis

The chemical reactions involving “{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol” are likely to be influenced by the presence of the triazolopyrimidine core and the chlorine atom. The triazolopyrimidine core can participate in various reactions such as nucleophilic substitution, while the chlorine atom can be replaced by other groups through nucleophilic substitution reactions .

Aplicaciones Científicas De Investigación

Synthetic Methodology and Chemical Transformations

The selective removal of chlorine from the 7-position of the 1,2,4-triazolo[1,5-α]pyrimidine ring, allowing for a variety of substitution patterns, has been reported. This methodology facilitates the construction of key intermediates for sulfonanilide herbicides, indicating its significance in the development of agrochemicals (Monte, Kleschick, & Bordner, 1999). Similarly, the synthesis of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines showcases the compound's potential in generating new chemical entities with variable and modest antimicrobial activities (Prasanna Kumara, Mohana, & Mallesha, 2013).

Antimicrobial Evaluation

The aforementioned 5-chloro-8-bromo derivatives have been tested for their antimicrobial activity against clinically isolated strains, demonstrating good activity against all tested microbial strains, which underscores their potential in the development of new antimicrobial agents. This research exemplifies the compound's application in addressing the pressing need for novel antimicrobials in the face of rising antibiotic resistance (Prasanna Kumara et al., 2013).

Material Science and Organic Synthesis

The synthesis and characterization of triazolopyrimidin-3-yl derivatives have contributed to the field of material science and organic synthesis by offering insights into the structural and electronic properties of these compounds. Theoretical calculations, including Hartree-Fock and Density Functional Theory methods, have been employed to study the molecular structure and electronic properties, which are crucial for understanding the reactivity and potential applications of these compounds in various domains (Gumus et al., 2018).

Advanced Organic Synthesis Techniques

Advanced synthesis techniques have been employed to create derivatives of the triazolopyrimidin-3-yl compounds, such as the synthesis of 8-bromo-7-chlorotriazolo[4,3-c]pyrimidines, which serve as versatile synthetic intermediates. These compounds are foundational in exploring new chemical reactions and creating novel molecules, highlighting the broad utility of this chemical framework in synthetic organic chemistry (Tang, Wang, Li, & Wang, 2014).

Direcciones Futuras

The future directions for research on “{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol” and similar compounds could involve further exploration of their potential antiviral and antimicrobial activities . Additionally, modifications to the triazolopyrimidine core could be investigated to enhance these activities .

Propiedades

IUPAC Name |

(7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O/c7-4-1-5-9-10-6(2-12)11(5)3-8-4/h1,3,12H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVBXAYMZAVUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN2C1=NN=C2CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1530182.png)

![2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1530188.png)